molecular formula C21H23N5OS B6912546 N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6912546
M. Wt: 393.5 g/mol
InChI Key: YUJUWIUQFQFKJQ-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a carboxamide group, a thiazole ring, and a methylpyridine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-16-13-22-8-7-19(16)24-21(27)26-11-9-25(10-12-26)14-18-15-28-20(23-18)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJUWIUQFQFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Piperazine Derivatization: The piperazine ring is then functionalized with a carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Coupling: The thiazole derivative is coupled with the piperazine derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
  • N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-sulfonamide
  • N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-phosphonate

Uniqueness

What sets N-(3-methylpyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications where precise molecular interactions are crucial.

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